![molecular formula C34H37N3O2 B044615 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine CAS No. 113915-55-2](/img/structure/B44615.png)
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 'BODIPY' and is widely used in various applications such as fluorescence imaging, chemical sensing, and biological labeling.
作用机制
The mechanism of action of BODIPY is based on its unique chemical structure. BODIPY has a central boron atom that is surrounded by two pyrrole rings and two phenyl rings. The boron atom has an empty p-orbital, which makes it an excellent electron acceptor. When BODIPY is excited with light, it absorbs the energy and undergoes a transition from the ground state to the excited state. In the excited state, the boron atom accepts an electron from the pyrrole ring, leading to a charge transfer state. The charge transfer state is responsible for the fluorescence emission of BODIPY.
生化和生理效应
BODIPY has been shown to have minimal biochemical and physiological effects. It is non-toxic and non-cytotoxic, making it an ideal choice for biological applications. BODIPY has been used in various in vitro and in vivo studies, and no adverse effects have been reported.
实验室实验的优点和局限性
One of the major advantages of BODIPY is its high quantum yield, which makes it an ideal choice for fluorescence imaging. BODIPY is also highly photostable, which means it can withstand prolonged exposure to light without losing its fluorescence intensity. However, one of the limitations of BODIPY is its sensitivity to pH and temperature. BODIPY-based sensors may require careful calibration to ensure accurate detection of analytes.
未来方向
BODIPY has enormous potential for future research. Some of the possible future directions for BODIPY include the development of new BODIPY-based sensors for detecting specific analytes, the synthesis of new BODIPY derivatives with improved properties, and the use of BODIPY for drug delivery and imaging in vivo. Additionally, BODIPY can be used in combination with other imaging modalities such as MRI and PET for multimodal imaging. Overall, BODIPY is a versatile chemical compound that has numerous applications in scientific research and holds great promise for future studies.
合成方法
The synthesis of BODIPY involves the reaction of an arylboronic acid with a dipyrromethane in the presence of a palladium catalyst. The reaction leads to the formation of a boron-dipyrromethene complex, which is then further reacted with an amine to produce BODIPY. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
BODIPY has numerous applications in scientific research. It is widely used as a fluorescent dye for imaging biological samples such as cells and tissues. BODIPY has a high quantum yield, which makes it an ideal choice for fluorescence imaging. It is also used as a chemical sensor for detecting various analytes such as metal ions, pH, and temperature. BODIPY-based sensors have high selectivity and sensitivity, making them ideal for detecting trace amounts of analytes. Additionally, BODIPY is used as a biological label for tagging biomolecules such as proteins and nucleic acids.
属性
CAS 编号 |
113915-55-2 |
|---|---|
产品名称 |
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine |
分子式 |
C34H37N3O2 |
分子量 |
519.7 g/mol |
IUPAC 名称 |
4-[4-(diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-3,1-benzoxazin-7-amine |
InChI |
InChI=1S/C34H37N3O2/c1-7-37(8-2)28-18-14-26(15-19-28)34(27-16-20-29(38-6)21-17-27)30-22-23-31(36(4)5)24(3)32(30)35-33(39-34)25-12-10-9-11-13-25/h9-23H,7-8H2,1-6H3 |
InChI 键 |
KQDHQXBNVXMLKD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C3=C(C(=C(C=C3)N(C)C)C)N=C(O2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C3=C(C(=C(C=C3)N(C)C)C)N=C(O2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
同义词 |
4H-3,1-Benzoxazin-7-amine, 4-4-(diethylamino)phenyl-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)
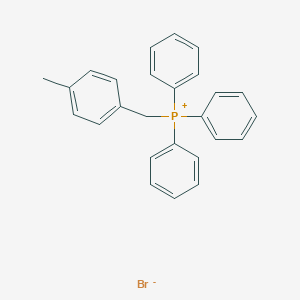
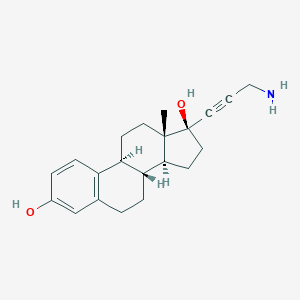
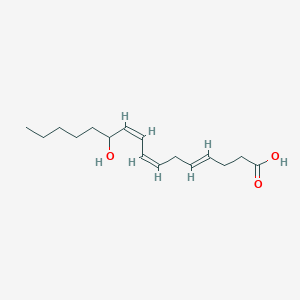

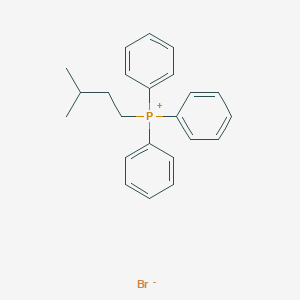
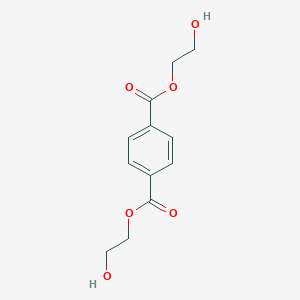
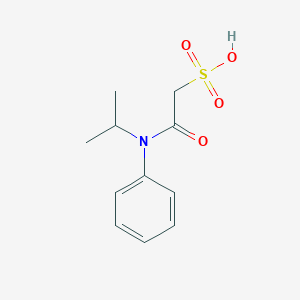
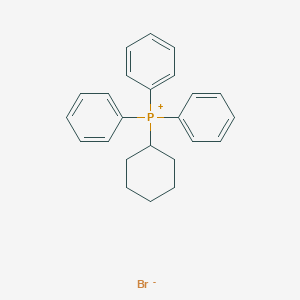
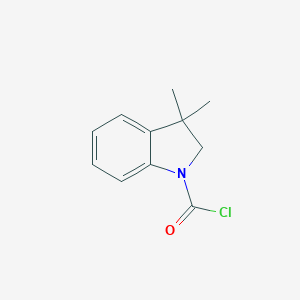
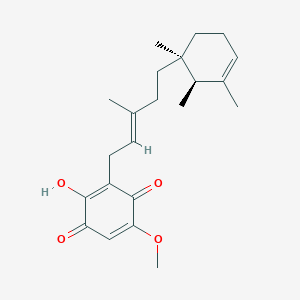

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)